[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate
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Overview
Description
[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, phenoxy, and diacetyloxy groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
The compound interacts with COX-2, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostaglandins, which can result in reduced inflammation and pain.
Biochemical Pathways
The compound’s interaction with COX-2 affects the prostaglandin synthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are involved in the regulation of inflammatory responses.
Pharmacokinetics
In-silico studies suggest that the compound may have good bioavailability .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful as an analgesic or anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane ring, followed by the introduction of acetamido and phenoxy groups through nucleophilic substitution reactions. The final steps involve acetylation to introduce the diacetyloxy groups and the methyl acetate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetamido groups to amines.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Hydrolysis: The ester and acetamido groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- [5-Acetamido-6-(2-hydroxyphenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate
- [5-Acetamido-6-(2-methoxyphenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate
- [5-Acetamido-6-(2-chlorophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate
Uniqueness
Compared to similar compounds, [5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate exhibits unique properties due to the presence of both acetamido and phenoxy groups
Properties
IUPAC Name |
[5-acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O10/c1-11(25)23-16-8-6-7-9-17(16)33-22-19(24-12(2)26)21(32-15(5)29)20(31-14(4)28)18(34-22)10-30-13(3)27/h6-9,18-22H,10H2,1-5H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWWEWDWLNUUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2NC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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